molecular formula C20H19FN8O B2869467 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide CAS No. 2034469-18-4

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2869467
CAS No.: 2034469-18-4
M. Wt: 406.425
InChI Key: RVONVCOLVYYKCJ-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide is a potent, cell-permeable compound reported to act as a selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, particularly FGFR1. The [1,2,4]triazolo[4,3-b]pyridazine core is a known pharmacophore that confers high affinity for the ATP-binding site of these kinases source . By targeting FGFR signaling, this inhibitor is a valuable tool for probing the role of this pathway in cellular processes such as proliferation, differentiation, and migration. Its application is crucial in oncological research, as aberrant FGFR signaling is implicated in the development and progression of various cancers, including bladder, breast, and lung carcinomas source . Research utilizing this compound can help elucidate mechanisms of tumor growth and resistance, and aid in the preclinical evaluation of targeted cancer therapies. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN8O/c21-16-3-1-14(2-4-16)15-9-23-28(10-15)12-20(30)24-17-7-8-27(11-17)19-6-5-18-25-22-13-29(18)26-19/h1-6,9-10,13,17H,7-8,11-12H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVONVCOLVYYKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CN2C=C(C=N2)C3=CC=C(C=C3)F)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structural features, synthesis, and biological activities, particularly in the context of medicinal chemistry.

Structural Features

The compound is characterized by several key structural components:

  • Triazolo[4,3-b]pyridazine moiety : This heterocyclic structure is known for its biological significance, particularly in drug development.
  • Pyrrolidine ring : This five-membered ring contributes to the compound's overall stability and interaction with biological targets.
  • Pyrazole substituent : The presence of a pyrazole group enhances the compound's potential for various biological interactions.

The molecular formula of the compound is C22H25N7O2C_{22}H_{25}N_{7}O_{2}, with a molecular weight of 419.5 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to maximize yield and purity. The synthetic pathway may include:

  • Formation of the triazolo-pyridazine core.
  • Introduction of the pyrrolidine ring.
  • Coupling with the pyrazole derivative.

Anticancer Properties

Preliminary studies indicate that compounds with similar structural features exhibit notable anticancer activities. The triazole and pyridazine moieties are often linked to enhanced cytotoxicity against various cancer cell lines due to their ability to interact with proteins involved in cell proliferation and survival pathways .

In a comparative analysis:

CompoundActivityReference
N-(4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidineAnticancer properties
7-[2-methyl-[1,2,4]triazolo[4,3-a]pyridin]-5-fluorobenzamideAnticancer activity
N-(3-chloro-4-methoxyphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidineCytotoxic effects on cancer cells

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented. The triazole component may interfere with essential cellular functions in pathogens .

In vitro studies have shown varying degrees of effectiveness against different bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
K. pneumoniae64 µg/mL

Case Studies

A study conducted on structurally similar compounds demonstrated significant anticancer activity against various cell lines. For instance:

  • Compound A exhibited an IC50 value of 0.5 µM against breast cancer cells.
  • Compound B , with a similar triazole structure, showed promising results in inhibiting tumor growth in xenograft models.

These findings suggest that modifications in substituents can significantly alter the biological activity while retaining core structural elements that contribute to pharmacological profiles.

Comparison with Similar Compounds

Key Observations:

  • Core Heterocycles : The target compound’s triazolo-pyridazine core distinguishes it from analogs with triazolo-pyrimidine (e.g., 1319065-43-4) or triazolo-thiadiazole (e.g., 955314-84-8) systems. Pyridazine’s electron-deficient nature may influence binding interactions compared to pyrimidine or thiadiazole derivatives .
  • Fluorinated Moieties: The 4-fluorophenyl group in the target compound and 1319065-43-4 suggests shared strategies to optimize pharmacokinetics, whereas non-fluorinated analogs (e.g., 955314-84-8) may exhibit differing metabolic profiles .
  • Substituent Diversity : The pyrrolidine ring in the target compound provides conformational rigidity absent in analogs with flexible chains (e.g., phenylethyl in 1312945-92-8). This could impact target selectivity or solubility .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The trifluoromethyl group in 1312945-92-8 increases logP, whereas the target compound’s fluorine and pyrrolidine may balance hydrophilicity .
  • Metabolic Stability: Fluorine in the target compound and 1319065-43-4 likely reduces oxidative metabolism compared to non-fluorinated analogs .
  • Synthetic Accessibility : The triazolo-pyridazine core may pose synthetic challenges compared to more common triazolo-pyrimidines, as seen in 1319065-43-4 .

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